(3-Chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
(3-Chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound characterized by the presence of a chlorophenyl group, a thiophene ring, and a thiazepane ring with a dioxido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazepane ring, followed by the introduction of the thiophene and chlorophenyl groups. Common reagents used in these reactions include thionyl chloride, thiophene, and chlorobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(3-Chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique structural features make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate
- (3-Chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one
Uniqueness
Compared to similar compounds, (3-Chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone stands out due to its specific combination of functional groups and ring structures
Properties
IUPAC Name |
(3-chlorophenyl)-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S2/c17-13-4-1-3-12(11-13)16(19)18-7-6-15(14-5-2-9-22-14)23(20,21)10-8-18/h1-5,9,11,15H,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNJOJGFUCHLGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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